![molecular formula C21H17N3O2S B2813563 2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612802-40-1](/img/structure/B2813563.png)
2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis Routes and Derivative Formation : A study by Elewa et al. (2021) reported the synthesis of related pyridine derivatives through a reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate, leading to a diverse set of compounds including Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates. This work emphasizes the versatile chemistry surrounding the core structure of the compound and its potential for generating a broad range of biologically active molecules (Elewa et al., 2021).
Characterization and Antimicrobial Activity : Further characterization of these compounds, including spectral analysis and elemental analysis, has provided insights into their structures. Additionally, the antimicrobial and antitumor activities of these new compounds were evaluated, indicating their potential in medical and pharmaceutical research. The emphasis on characterizing and evaluating the biological activities of these compounds underscores the importance of understanding their mechanisms of action and effectiveness against various pathogens and cancer cells.
Innovative Synthesis Protocols : Another study presented an innovative protocol for synthesizing asymmetrical 1,3-teraryls, demonstrating the compound's role in facilitating the formation of complex chemical structures through ring transformation reactions. This research highlights the compound's utility in synthetic organic chemistry, particularly in the synthesis of structurally diverse molecules with potential applications in drug discovery and development (Patil & Mahulikar, 2013).
'On-solvent' Multicomponent Synthesis : Elinson et al. (2018) described an 'on-solvent' multicomponent reaction involving the compound, leading to the efficient synthesis of substituted derivatives with high yields. This novel synthetic approach opens new avenues for the functionalization of pyrano[3,2-c]pyridine systems, highlighting the compound's versatility in creating biomedically relevant molecules (Elinson et al., 2018).
properties
IUPAC Name |
2-amino-6-benzyl-7-methyl-5-oxo-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-10-16-19(21(25)24(13)12-14-6-3-2-4-7-14)18(17-8-5-9-27-17)15(11-22)20(23)26-16/h2-10,18H,12,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXOGVYRCMTPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
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